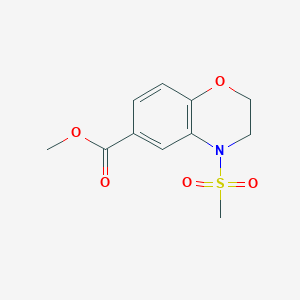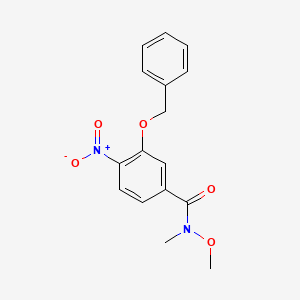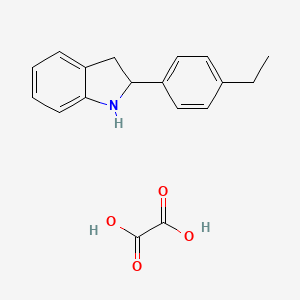![molecular formula C9H12F3N3O3 B1440264 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate CAS No. 1211189-41-1](/img/structure/B1440264.png)
2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate, or TFEC, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of different research fields, including biochemistry, physiology, and pharmacology. TFEC is a relatively new compound, having been first synthesized in 2005. Since then, it has become an important tool for researchers in many different fields.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Prasad (2021) discusses the synthesis of various derivatives related to the specified compound and evaluates their antibacterial activity. This highlights the potential use of these compounds in antibacterial applications.
Fungicidal Activity
Research by Weidong & Jiang-sheng (2004) explores the synthesis of methyl N-methoxy-N derivatives, including compounds structurally related to 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate, and their fungicidal activities. This indicates the potential utility of these compounds in fungicidal applications.
Cytotoxicity
A 2016 study by Bonacorso et al. discusses the synthesis and cytotoxicity of trifluoromethyl-substituted derivatives, including pyrazol compounds. This research suggests the potential of these compounds in studying cytotoxic effects.
Inhibitors of Fructose-1,6-bisphosphatase
Rudnitskaya et al. (2009) conducted a study on various compounds, including derivatives related to the specified chemical, as potential inhibitors of fructose-1,6-bisphosphatase, suggesting a role in metabolic regulation.
Library Synthesis for Biological Evaluation
Donohue et al. (2002) synthesized a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which shows the application of such compounds in generating diverse molecular libraries for biological evaluations.
Mechanistic Insights in Synthesis
Gonçalves et al. (2016) Gonçalves et al. (2016) provided insights into the mechanism of hydrolysis of the trichloromethyl group in related compounds, contributing to the understanding of synthetic processes involving these molecules.
Antioxidant and Antimicrobial Activity
Bonacorso et al. (2015) synthesized novel compounds including pyrazoles and evaluated their antioxidant and antimicrobial activities, showcasing their potential in these areas.
Antimycobacterial Agents
Emmadi et al. (2015) Emmadi et al. (2015) explored pyrazolo-1,2,3-triazole hybrids as potential antimycobacterial agents, indicating the role of such compounds in antimycobacterial research.
Wirkmechanismus
Target of Action
The primary targets of 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate are currently unknown
Result of Action
The molecular and cellular effects of 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate’s action are currently unknown
Action Environment
The action, efficacy, and stability of 2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3/c1-17-3-2-15-5-7(4-13-15)14-8(16)18-6-9(10,11)12/h4-5H,2-3,6H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVTTMRUBBSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)
![5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B1440184.png)
![Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1440185.png)

![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)

![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)

![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)



